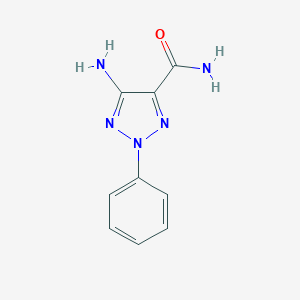

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

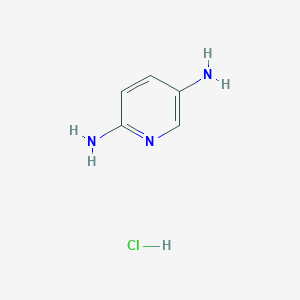

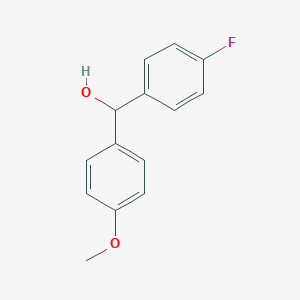

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound . It is a part of the triazole family, which is known for its versatile biological activities . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors .

Molecular Structure Analysis

The molecular structure of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide can be inferred from its IUPAC name. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring are an amino group, a phenyl group, and a carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide include a boiling point of 239°C . Its molecular weight is 204.19 . It is a solid powder at ambient temperature .Applications De Recherche Scientifique

-

Pharmacological Potentials of Triazoles

- Field : Pharmacology

- Application Summary : Triazole compounds, including 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

-

Energetic Derivatives of Nitrogen-rich Compounds

- Field : Material Science

- Application Summary : The study presents the preparation of the novel nitrogen-rich compound 5- (5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole from commercially available chemicals in a five-step synthesis . The more energetic derivatives with azido and nitro groups, as well as a diazene bridge, were also successfully prepared .

- Results or Outcomes : The energetic compounds were comprehensively characterized by various means, including vibrational (IR, Raman) and multinuclear (1H, 13C, 14N, 15N) NMR spectroscopy, mass spectrometry, and differential thermal analysis .

-

Xanthine Oxidase Inhibitory Activity

- Field : Biochemistry

- Application Summary : A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .

- Results or Outcomes : Among these compounds, the carboxylic acid derivatives exhibited high potency in the submicromolar range .

-

Antiviral Agents

-

Organic Electronics and Organic Photovoltaics

- Field : Material Science

- Application Summary : Triazole compounds are important organic systems with excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics .

- Results or Outcomes : The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .

- Anticancer Activity

- Field : Oncology

- Application Summary : Certain derivatives of 1,2,3-triazole compounds have been synthesized and evaluated for their anticancer activity . The majority of the tested compounds displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

Safety And Hazards

The safety information available indicates that 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-amino-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-14(13-8)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDNAOXHXCIOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346031 |

Source

|

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

CAS RN |

103752-72-3 |

Source

|

| Record name | 5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Hydroxymethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin](/img/structure/B175454.png)

![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)